2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Description
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a chloro group, and a fluoroethyl ester group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c12-7-2-1-3-8-10(7)14(11(16)18-8)6-9(15)17-5-4-13/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGUVQISOKVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 4-chloro-2-oxo-1,3-benzothiazole with 2-fluoroethyl acetate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives.
Hydrolysis: 4-chloro-2-oxo-1,3-benzothiazole-3-acetic acid.
Oxidation and Reduction: Various oxidized or reduced benzothiazole derivatives.
Scientific Research Applications
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
- Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
- 2-chloroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Uniqueness
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and selectivity. The fluoro group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
